![molecular formula C12H9F3N2O4 B2668693 2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide CAS No. 861209-47-4](/img/structure/B2668693.png)
2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide
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Overview
Description
“2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide” is a chemical compound with the molecular formula C12H9F3N2O4 . Its CAS number is 861209-47-4 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.21 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Green Approach for Drug Design and Discovery
Research on the environmental-friendly synthesis of potential analgesic and antipyretic compounds highlights the significance of sustainable approaches in drug design. Synthesis routes developed for these compounds emphasize the use of green solvents and phase transfer catalysts, contributing to the broader field of green chemistry in pharmaceutical research (Reddy, Reddy, & Dubey, 2014).
Photoreactions of Pharmaceutical Compounds
Studies on the photoreactions of drugs like flutamide in different solvents provide insights into the stability and behavior of complex organic molecules under light exposure. Such research is crucial for understanding the photostability of pharmaceuticals and can guide the development of more stable compounds for therapeutic use (Watanabe, Fukuyoshi, & Oda, 2015).
Development of Electrophilic Fluorinating Agents
The creation of new site-selective electrophilic fluorinating agents demonstrates the ongoing advancement in synthetic chemistry. These agents enable precise fluorination of target molecules, a crucial step in the development of many pharmaceuticals and materials (Banks, Besheesh, & Tsiliopoulos, 1996).
Synthesis and Herbicidal Activity of Novel Compounds
Research into the synthesis and evaluation of herbicidal activities of novel compounds shows the application of complex organic molecules in agriculture. Such studies contribute to the development of more effective and specific herbicides for crop protection (Wu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoro-N-[(7Z)-7-hydroxyimino-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)11(18)16-7-3-8(17-19)6-2-10-9(1-5(6)7)20-4-21-10/h1-2,7,19H,3-4H2,(H,16,18)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPDHWQSJUAYNW-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1=NO)OCO3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(C2=CC3=C(C=C2/C1=N\O)OCO3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819110 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide |
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